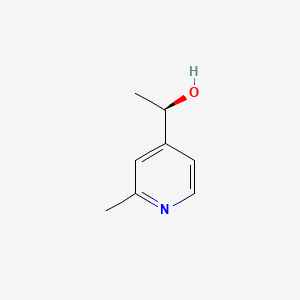
(Cyclobutylmethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclobutylmethyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutylmethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)boronic acid typically involves the reaction of cyclobutylmethyl halides with boron-containing reagents. One common method is the borylation of cyclobutylmethyl halides using diboron compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclobutylmethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include boronic esters, boranes, and various substituted organic compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(Cyclobutylmethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are explored for their potential in enzyme inhibition and as probes for biological molecules.
Medicine: Some boronic acid derivatives are investigated for their therapeutic potential, including as protease inhibitors.
Industry: In the industrial sector, boronic acids are used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which (Cyclobutylmethyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of boronate complexes .
Vergleich Mit ähnlichen Verbindungen
- Cyclobutylboronic acid
- Methylboronic acid
- Phenylboronic acid
- Pinacolboronic esters
Comparison: (Cyclobutylmethyl)boronic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the boronic acid moiety. This structure imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications. Compared to simpler boronic acids like methylboronic acid, this compound offers enhanced reactivity and selectivity in certain reactions .
Eigenschaften
Molekularformel |
C5H11BO2 |
|---|---|
Molekulargewicht |
113.95 g/mol |
IUPAC-Name |
cyclobutylmethylboronic acid |
InChI |
InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2 |
InChI-Schlüssel |
HKICPSMXFOPVOW-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1CCC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


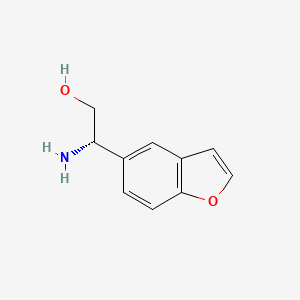


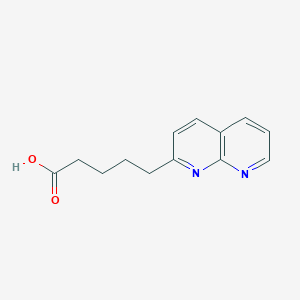

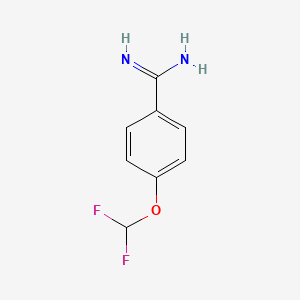
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
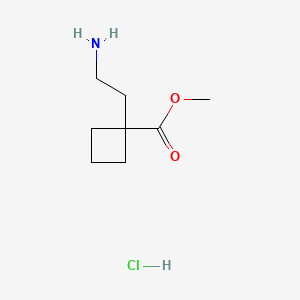
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
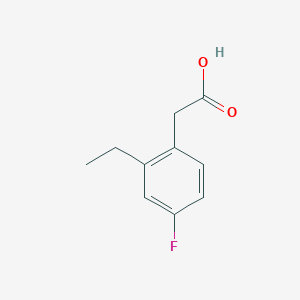
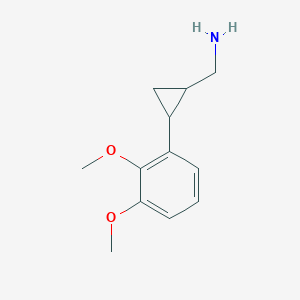
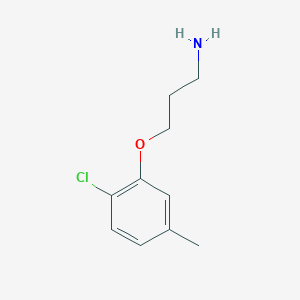
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)
